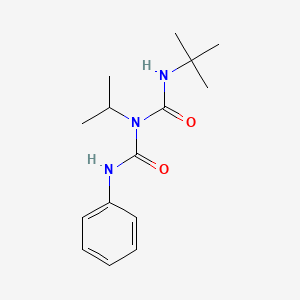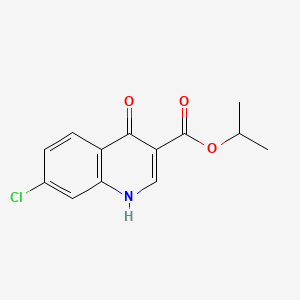
Parishin B
Overview
Description
Parishin B is a rare polyphenolic glucoside primarily found in the rhizome of the traditional Chinese medicinal plant, Gastrodia elata . It is one of the derivatives of parishin compounds, which are known for their various biological and pharmacological activities . This compound, along with other parishin derivatives, has been identified in different parts of the Maclura tricuspidata plant .
Scientific Research Applications
Parishin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, this compound is used as a marker for the quality control of Gastrodia elata extracts .
Biology: In biological research, this compound is studied for its antioxidant properties and its role in extending the lifespan of yeast via the regulation of the Sir2/Uth1/TOR signaling pathway .
Medicine: In medicine, this compound is investigated for its potential neuroprotective effects and its ability to treat nervous system diseases .
Industry: In the industry, this compound is used in the production of traditional Chinese medicine formulations .
Safety and Hazards
Future Directions
While Parishin B has been studied for its antioxidant and anti-asthmatic properties , more research is needed to fully understand its potential therapeutic applications. It may also be beneficial to further investigate the synthesis and chemical reactions of this compound to enhance its production and utilization .
Mechanism of Action
The mechanism of action of Parishin B involves the regulation of oxidative stress resistance and the activity of superoxide dismutase (SOD) . This compound significantly increases the expression of the Silent Information Regulator 2 (Sir2) gene and SOD activity, while decreasing the levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in yeast . It also affects the gene expression of the target of rapamycin (TOR) signaling pathway, contributing to its anti-aging effects .
Biochemical Analysis
Biochemical Properties
Parishin B plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in mitigating oxidative damage within cells. Additionally, this compound binds to proteins involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and oxidative stress . This compound can alter gene expression by upregulating antioxidant genes and downregulating pro-inflammatory genes . Furthermore, it impacts cellular metabolism by enhancing the activity of metabolic enzymes, leading to improved cellular function and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as transcription factors and receptors, to exert its effects . It can inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing inflammation . Additionally, this compound can activate antioxidant pathways by binding to and activating transcription factors that upregulate antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that this compound maintains its anti-inflammatory and antioxidant effects over time, although its potency may decrease slightly due to degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert beneficial effects on cellular function even after prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits significant anti-inflammatory and antioxidant effects without any adverse effects . At higher doses, this compound can cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and any further increase in dosage leads to toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for oxidative stress responses . This compound also affects metabolic flux by enhancing the activity of enzymes involved in energy production, leading to increased levels of metabolites such as adenosine triphosphate . Additionally, this compound can modulate the levels of other metabolites involved in inflammatory pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects . The localization of this compound within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it influences gene expression by binding to transcription factors . Post-translational modifications, such as phosphorylation, can affect the localization and activity of this compound, directing it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Parishin B involves the extraction from Gastrodia elata. The extraction process is optimized to maintain high content of parishins, including this compound . The extraction conditions, such as pH, play a crucial role in preventing the transformation of parishins into other compounds .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The process ensures the accurate quantification and quality control of this compound in the extracts .
Chemical Reactions Analysis
Types of Reactions: Parishin B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The reactions involving this compound often use reagents such as acetonitrile and formic acid under specific conditions . For instance, the chromatographic separation of this compound is achieved using a C18 column with a gradient mobile phase comprising acetonitrile and 0.05% formic acid .
Major Products Formed: The major products formed from the reactions of this compound include gastrodin and other parishin derivatives . These products are identified by spectroscopic evidence and comparison of HPLC retention time with authentic standards .
Comparison with Similar Compounds
Parishin B is compared with other similar compounds such as Parishin A, Parishin C, and Parishin E .
Uniqueness: this compound is unique due to its specific structure and its role as an intermediate in the metabolism of Parishin A to gastrodin .
Similar Compounds:
Parishin A: An ester compound formed by the condensation of gastrodin moieties with citric acid.
Parishin C: A derivative with one less gastrodin moiety than Parishin A.
Parishin E: Another derivative with a different structural arrangement.
This compound stands out due to its specific biological activities and its role in the metabolic pathway of parishin compounds .
Properties
IUPAC Name |
3-hydroxy-5-oxo-5-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]-3-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxycarbonyl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40O19/c33-11-19-23(38)25(40)27(42)29(50-19)48-17-5-1-15(2-6-17)13-46-22(37)10-32(45,9-21(35)36)31(44)47-14-16-3-7-18(8-4-16)49-30-28(43)26(41)24(39)20(12-34)51-30/h1-8,19-20,23-30,33-34,38-43,45H,9-14H2,(H,35,36)/t19-,20-,23-,24-,25+,26+,27-,28-,29-,30-,32?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNLDMOJTKKEMOG-IWOWLDPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)CC(CC(=O)O)(C(=O)OCC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
ANone: Parishin B is a phenolic glycoside with the following structure:
ANone: The molecular formula of this compound is C26H32O13, and its molecular weight is 552.52 g/mol. [, ]
ANone: this compound is commonly extracted from Gastrodia elata using a combination of techniques. Initial extraction often involves solvents like ethanol or water. Purification is typically achieved through chromatographic methods, including column chromatography using resins like Diaion HP-20, medium-pressure liquid chromatography (MPLC), high-speed counter-current chromatography (HSCCC), and high-performance liquid chromatography (HPLC). [, , , ]
ANone: Yes, the addition of specific inorganic salts during extraction can impact the partitioning behavior of this compound. For example, adding ammonium sulfate to specific two-phase solvent systems used in HSCCC was found to significantly enhance the partitioning of this compound into the organic phase, improving its separation and purification. []
ANone: Maintaining a slightly acidic environment during the extraction process appears to be beneficial for this compound. Studies suggest that a weak acid environment can improve the transfer rate of parishins, including this compound, during the preparation of Gastrodia elata extracts. []
ANone: Several analytical methods are employed for this compound analysis, with HPLC coupled with various detection techniques being widely used. These include:* HPLC-DAD-MS: High-performance liquid chromatography coupled with diode-array detection and mass spectrometry allows for the simultaneous separation, identification, and quantification of this compound in complex mixtures. [, ]* HPLC-QTOF-MS: High-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry provides high sensitivity and mass accuracy, enabling precise identification and structural characterization of this compound. [, , , ]* UPLC/Q-TOF MS: Ultra-high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry offers enhanced separation efficiency and sensitivity compared to conventional HPLC methods, further improving the identification and quantification of this compound, even at low concentrations. []* Micellar Electrokinetic Capillary Chromatography (MECC): This technique has also been investigated as a potential method for this compound analysis, offering high separation efficiency and short analysis times. [, ]
ANone: The stability of this compound can be affected by processing conditions. For instance, sulfur fumigation, a traditional processing method for Gastrodia elata, has been shown to decrease the content of this compound in the processed material. [] Additionally, certain extraction conditions, such as prolonged heating or exposure to strong alkaline conditions, might lead to degradation or transformation of this compound. []
ANone: Research suggests that this compound content varies across different parts of the Maclura tricuspidata plant. Studies have found higher concentrations of this compound in the twig, bark, and root compared to the leaves, xylem, and fruit. []
ANone: While research on this compound is ongoing, some studies suggest potential bioactivities, although further investigation is needed to confirm these findings and elucidate the underlying mechanisms. For example, one study suggested that a combination of 5-hydroxymethyl-2-furaldehyde, this compound, and Parishin C, isolated from Gastrodia elata, exhibited neuroprotective effects in an in vitro model using β-amyloid peptide (Aβ25-35)-induced PC12 cell death. []
ANone: Ensuring consistent quality control of Gastrodia elata preparations is crucial due to the variation in the content of bioactive components like this compound, which can be influenced by factors such as geographical origin, plant part used, and processing methods. Implementing standardized extraction procedures and robust analytical techniques is essential for monitoring and controlling the quality and consistency of Gastrodia elata-based products. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


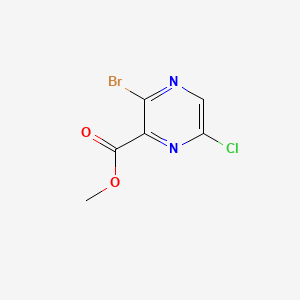
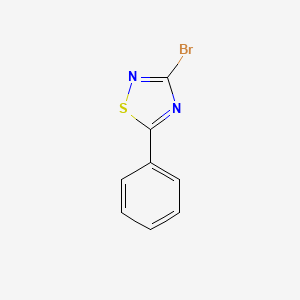
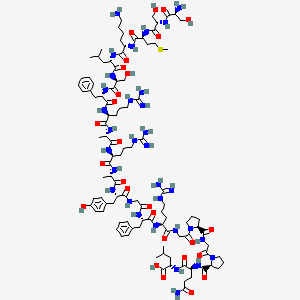
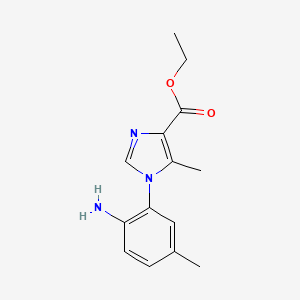
![Sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate](/img/structure/B599687.png)

![[3,5-Difluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid](/img/structure/B599690.png)


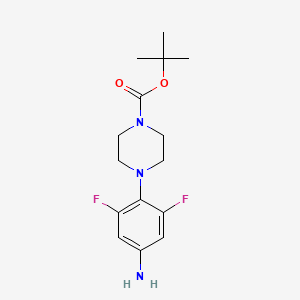
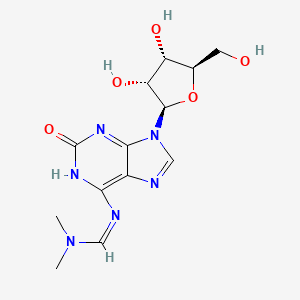
![[3,3'-Bipyridine]-5-carbonitrile](/img/structure/B599696.png)
